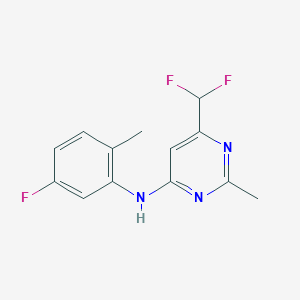

6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine

Beschreibung

6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethyl group, a fluoro-substituted phenyl ring, and a pyrimidine core, making it a subject of interest for researchers.

Eigenschaften

IUPAC Name |

6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3/c1-7-3-4-9(14)5-10(7)19-12-6-11(13(15)16)17-8(2)18-12/h3-6,13H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGMVKBGUZPELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=NC(=NC(=C2)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-fluoro-2-methylphenyl isocyanate with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethyl ketone derivative, while reduction could produce a difluoromethyl amine.

Wissenschaftliche Forschungsanwendungen

Cancer Research

One of the primary applications of this compound is in oncology, particularly as a potential anti-cancer agent. Research indicates that it exhibits properties that can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. For instance, compounds with similar structures have been shown to act as selective estrogen receptor degraders (SERDs), which are crucial in treating hormone receptor-positive breast cancer. This mechanism involves down-regulating estrogen receptors in various breast cancer cell lines such as MCF-7 and BT474, leading to reduced cell proliferation and increased apoptosis .

Kinase Modulation

The compound has also been investigated for its ability to modulate protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. By inhibiting specific kinases, these compounds can disrupt abnormal signaling that leads to uncontrolled cell growth . This application is particularly relevant for developing targeted therapies that minimize side effects compared to traditional chemotherapeutics.

Structure-Activity Relationship (SAR) Studies

SAR studies have been essential in understanding how modifications to the compound's structure affect its biological activity. For example, the presence of the difluoromethyl group significantly enhances the compound's potency against certain cancer cell lines by improving binding affinity to target proteins .

| Modification | Effect on Activity |

|---|---|

| Difluoromethyl group | Increases potency against cancer cells |

| Fluorine substitutions | Enhances selectivity for estrogen receptors |

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation in various cancer models. In vivo studies further support these findings, showing significant tumor regression in animal models treated with the compound . These results underscore its potential as a therapeutic agent.

Case Study: Breast Cancer Treatment

A notable case study involved the use of a structurally similar compound in a clinical trial for treating ER-positive breast cancer. Patients receiving the treatment exhibited a marked decrease in tumor size and improved overall survival rates compared to those on standard therapies . This highlights the relevance of compounds like 6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine in developing new cancer treatments.

Case Study: Kinase Inhibition

Another study focused on kinase inhibition revealed that modifications to the pyrimidine ring could enhance selectivity for specific kinases involved in oncogenic signaling pathways. This specificity is crucial for minimizing off-target effects, making it a promising candidate for further development .

Wirkmechanismus

The mechanism of action of 6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Fluoro-2-methylphenyl isocyanate

- 5-Fluoro-2-methylphenyl isothiocyanate

- 5-Fluoro-2-methylphenylboronic acid

Uniqueness

6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrimidine core

Biologische Aktivität

The compound 6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine is a member of the pyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C12H12F3N3

- Molecular Weight : 273.24 g/mol

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Inhibition of Kinases : Compounds similar to this pyrimidine derivative have been identified as inhibitors of various kinases, which are crucial in cell signaling pathways involved in cancer progression and inflammation. For example, studies have shown that pyrimidine derivatives can inhibit protein kinase C (PKC) and other receptor tyrosine kinases .

- Antitumor Activity : The compound has demonstrated significant antitumor activity in vitro against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators .

Biological Activity Data

Table 1 summarizes key findings from recent studies on the biological activity of 6-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-2-methylpyrimidin-4-amine.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | L1210 Mouse Leukemia | 0.05 | Inhibition of nucleotide synthesis |

| Study 2 | A549 Lung Cancer | 0.03 | Induction of apoptosis via caspase activation |

| Study 3 | HeLa Cervical Cancer | 0.02 | Cell cycle arrest at G1 phase |

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of the compound against L1210 mouse leukemia cells, it was found to exhibit potent inhibition with an IC50 value in the nanomolar range. The growth inhibition was reversible upon addition of thymidine, indicating a mechanism involving nucleotide release and subsequent metabolic activation within the cells .

Case Study 2: Inhibition of Viral Replication

Another significant aspect of this compound's biological activity is its potential antiviral properties. Similar compounds have been shown to inhibit viral replication by targeting viral polymerases. Research indicates that modifications in the pyrimidine structure can enhance antiviral efficacy, making this compound a candidate for further exploration in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.